(1-Benzyl-4-methylpiperidin-4-yl)methanol

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Source (1-Benzyl-4-methylpiperidin-4-yl)methanol (CAS 878167-03-4) as a critical, pre-functionalized intermediate for CNS-targeted agents and anticancer Chk1 inhibitor development. Its unique LogP (2.21890) and moderate PSA (23.47 Ų) provide optimal blood-brain barrier permeability, differentiating it from generic piperidine analogs. This scaffold enables direct late-stage functionalization, accelerating SAR studies and lead optimization of patented drug candidates. Supplied at ≥95% purity for R&D use with batch-specific QC documentation.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 878167-03-4
Cat. No. B1528371
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Benzyl-4-methylpiperidin-4-yl)methanol
CAS878167-03-4
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1(CCN(CC1)CC2=CC=CC=C2)CO
InChIInChI=1S/C14H21NO/c1-14(12-16)7-9-15(10-8-14)11-13-5-3-2-4-6-13/h2-6,16H,7-12H2,1H3
InChIKeyPXRXXAWVTCEAMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Benzyl-4-methylpiperidin-4-yl)methanol (CAS 878167-03-4) Procurement Overview: Key Specifications and Research-Grade Availability


(1-Benzyl-4-methylpiperidin-4-yl)methanol is a piperidine derivative featuring a 4-methyl substitution, a 4-hydroxymethyl group, and an N-benzyl moiety, yielding a molecular formula of C₁₄H₂₁NO and a molecular weight of 219.32 g/mol [1]. It is supplied with a minimum purity specification of 95% and is intended exclusively for research and development applications . Its structural attributes, including a computed LogP of 2.21890 and a topological polar surface area of 23.47 Ų , position it as a versatile intermediate in medicinal chemistry, particularly in the synthesis of central nervous system (CNS)-targeted agents and kinase inhibitors .

Why (1-Benzyl-4-methylpiperidin-4-yl)methanol Cannot Be Replaced by Closely Related Piperidine Analogs


Despite sharing a common piperidine core, (1-Benzyl-4-methylpiperidin-4-yl)methanol exhibits distinct physicochemical properties that preclude direct substitution by its closest analogs, such as (4-methylpiperidin-4-yl)methanol or 1-benzyl-4-methylpiperidine. The presence of both an N-benzyl group and a 4-hydroxymethyl substituent imparts a unique lipophilicity profile and hydrogen-bonding capacity that fundamentally alters its behavior in synthetic transformations and its suitability for specific pharmacophore construction . Relying on generic substitutions without considering these quantitative differences can lead to suboptimal yields, altered reactivity, and failure to meet the structural requirements of patented drug scaffolds .

Quantitative Differentiation Evidence for (1-Benzyl-4-methylpiperidin-4-yl)methanol vs. Closest Analogs


Lipophilicity Advantage: 7.3-Fold Higher LogP vs. (4-Methylpiperidin-4-yl)methanol

This compound demonstrates a substantially higher computed lipophilicity (LogP = 2.21890) compared to its N‑benzyl‑lacking analog (4‑methylpiperidin‑4‑yl)methanol (XLogP3-AA = 0.3) [1]. This difference of +1.92 LogP units represents a >80‑fold theoretical increase in octanol‑water partition coefficient.

Medicinal Chemistry CNS Drug Discovery Physicochemical Profiling

Enhanced Hydrogen-Bonding Capacity: 7-Fold Higher PSA vs. 1-Benzyl-4-methylpiperidine

The introduction of a hydroxymethyl group at the 4-position markedly increases the topological polar surface area (TPSA) to 23.47 Ų , compared to only 3.2 Ų for the parent analog 1‑benzyl‑4‑methylpiperidine [1].

Drug Design Molecular Modeling Solubility Optimization

Balanced Lipophilicity for CNS Penetration vs. (1-Benzyl-4-methylpiperidin-4-yl)methanamine

This alcohol intermediate presents an intermediate LogP value of 2.21890 that lies between the more hydrophilic methanamine analog (XLogP3-AA = 2) [1] and the more lipophilic benzylpiperidine core (XLogP3-AA = 3) [2], offering a balanced starting point for CNS drug candidate design.

Blood-Brain Barrier Permeability Medicinal Chemistry Lead Optimization

Direct Synthetic Link to Patented Chk1 Kinase Inhibitor Scaffolds

This compound is explicitly identified as a key intermediate in the synthesis of 1,7‑diazacarbazole derivatives claimed as checkpoint kinase 1 (Chk1) inhibitors . In contrast, the generic analog (4‑methylpiperidin‑4‑yl)methanol lacks the N‑benzyl group essential for constructing these patented pharmacophores.

Cancer Therapeutics Kinase Inhibition Medicinal Chemistry

High-Impact Research Applications for (1-Benzyl-4-methylpiperidin-4-yl)methanol Derived from Quantitative Differentiation


CNS Drug Discovery Programs Requiring Optimized Blood-Brain Barrier Penetration

The compound's LogP of 2.21890 positions it within the optimal range for CNS drug candidates . Researchers developing novel therapies for neurological disorders can utilize this intermediate to construct lead compounds with favorable passive diffusion across the blood-brain barrier, a critical attribute not achievable with the more polar (4‑methylpiperidin‑4‑yl)methanol (LogP = 0.3) [1].

Synthesis of Checkpoint Kinase 1 (Chk1) Inhibitors for Oncology Research

This compound serves as a direct precursor to 1,7‑diazacarbazole‑based Chk1 inhibitors, a validated class of anticancer agents . Medicinal chemistry teams focused on DNA damage response pathways can bypass multi‑step synthetic sequences by procuring this pre‑functionalized building block, accelerating SAR campaigns and lead optimization efforts.

Physicochemical Profiling and ADME Optimization in Lead Series

With a moderate polar surface area (23.47 Ų) and balanced lipophilicity, this intermediate provides a favorable starting point for optimizing absorption, distribution, metabolism, and excretion (ADME) properties . Teams can use this scaffold to systematically vary substituents while maintaining a core that already exhibits improved solubility relative to the parent 1‑benzyl‑4‑methylpiperidine (PSA = 3.2 Ų) [2].

Comparative SAR Studies on Piperidine-Based Pharmacophores

The unique combination of an N‑benzyl group and a 4‑hydroxymethyl handle enables precise structure‑activity relationship (SAR) investigations. Researchers can benchmark the impact of lipophilicity and hydrogen‑bonding capacity against the methanamine analog (LogP = 2, PSA = 29.3 Ų) [3] and the parent piperidine core (LogP = 3, PSA = 3.2 Ų) [2], generating high‑resolution SAR data to guide lead optimization.

Quote Request

Request a Quote for (1-Benzyl-4-methylpiperidin-4-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.